2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-2-3(4(7)6(10)11)5(9)8-12-2/h4H,7H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHYCWZNHQMZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998293 | |
| Record name | Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77006-27-0 | |
| Record name | alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077006270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
By-Product Formation
Side reactions, such as over-oxidation of the dihydroisoxazolone ring or racemization of the amino acid center, are common. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacological Applications
The compound's ability to modulate synaptic transmission positions it as a candidate for research into neurological disorders. Its structural characteristics allow for distinct binding properties compared to similar compounds, which may enhance its therapeutic efficacy in treating conditions such as:
- Alzheimer's Disease : Research indicates that compounds with similar structures can influence neurotransmitter systems involved in cognitive function.
- Depression and Anxiety : The modulation of synaptic transmission may also provide avenues for developing antidepressants or anxiolytics.
Medicinal Chemistry
In medicinal chemistry, 2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid serves as a versatile building block for synthesizing more complex molecules. Its applications include:
- Synthesis of Bioactive Compounds : The compound can be used to create derivatives that exhibit enhanced biological activities, such as anticancer or anti-inflammatory properties.
Case Study 1: Anticancer Activity
A study investigated the synthesis of derivatives based on this compound and their anticancer properties. The synthesized compounds were tested against various cancer cell lines, showing significant growth inhibition.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of derivatives derived from this compound. In vivo experiments demonstrated a reduction in inflammation markers in murine models, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the Isoxazole Ring : Utilizing appropriate reagents to create the isoxazole structure.
- Introduction of Functional Groups : Adding amino and carboxylic acid groups to enhance reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate synaptic transmission by binding to receptors in the central nervous system, influencing neuronal activity and signaling pathways.
Comparison with Similar Compounds
Ibotenic Acid (2-Amino-2-(3-oxo-1,2-oxazol-5-yl)acetic Acid)
- Molecular Formula : C₅H₆N₂O₄ (vs. target compound’s C₆H₈N₂O₅, assuming hydration) .
- Key Differences : Ibotenic acid lacks the 5-methyl group present in the target compound and features an isoxazolone ring substituent at position 5 instead of position 3.
- Biological Activity: Ibotenic acid is a neurotoxin and glutamate receptor agonist, used historically as a hypnotic at doses of 100–400 mg. In contrast, the target compound’s methyl group may alter receptor binding affinity or toxicity profiles .
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate
- Molecular Formula : C₅H₈N₂O₅ (hydrated form) .
- Key Differences : The substituent positions on the isoxazolone ring differ (5-yl vs. 4-yl), and the target compound includes a methyl group.
- Safety Profile : This analog is classified as acutely toxic (oral, dermal, inhalation; H301, H311, H331), suggesting that structural modifications, such as methyl addition, could mitigate or exacerbate toxicity in the target compound .
Amino Acid Derivatives with Aromatic Substituents
Compounds like 2-amino-2-(4-bromophenyl)acetic acid and 2-amino-2-(5-chloro-2-methoxyphenyl)acetic acid () share the 2-aminoacetic acid backbone but substitute the isoxazolone ring with aromatic groups:
- Biological Implications: Aromatic substituents enhance π–π interactions with target proteins, as seen in collagenase inhibitors (e.g., dichlorobenzyl pentynoic acids in ). However, the isoxazolone ring in the target compound may confer unique hydrogen-bonding capabilities via its carbonyl oxygen .
- Commercial Availability : Prices for these analogs range from €95–374 per gram, reflecting synthesis complexity. The target compound’s commercial status is unspecified but likely influenced by its heterocyclic synthesis .
Collagenase-Inhibiting Dichlorobenzyl Analogs
- Examples: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro isomer .
- Structural Similarities: Like the target compound, these analogs feature a central amino acid scaffold but replace the isoxazolone ring with dichlorobenzyl groups.
- Activity Data :
- IC₅₀ : Nearly identical values, highlighting that substituent position (2,4- vs. 2,6-dichloro) minimally impacts potency.
- Binding Interactions : Hydrogen bond lengths with Gln215 differ slightly (2.202 Å vs. 1.961 Å), and π–π interactions with Tyr201 vary (4.127 Å vs. 4.249 Å). The target compound’s isoxazolone ring may similarly engage residues through hydrogen bonds or dipole interactions .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The methyl group in the target compound could increase lipophilicity relative to non-methylated analogs, influencing membrane permeability and bioavailability.
Table 1. Comparative Overview of Key Analogs
*Assumes hydration; exact formula may vary.
Table 2. Binding Interaction Comparison
Biological Activity
2-Amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid, commonly referred to as a derivative of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), is recognized for its significant biological activity, particularly in the field of neuroscience. This compound is notable for its role as an agonist at glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.
The molecular formula of this compound is , with a molecular weight of approximately 186.17 g/mol. The compound features a unique isoxazole ring that contributes to its biological activity.
The primary mechanism through which this compound exerts its biological effects involves its interaction with glutamate receptors, specifically the AMPA receptor subtype. By binding to these receptors, it enhances excitatory neurotransmission, which is essential for various cognitive functions such as learning and memory. Additionally, it has been shown to influence neuronal signaling pathways by modulating calcium influx and activating downstream signaling cascades.
Neuropharmacological Effects
Research indicates that this compound exhibits several neuropharmacological effects:
- Neuroprotection : The compound has been studied for its potential neuroprotective properties against excitotoxicity caused by excessive glutamate release.
- Cognitive Enhancement : Animal studies have demonstrated that administration of this compound can improve performance in memory tasks, suggesting its potential as a cognitive enhancer.
- Antidepressant-like Effects : Some studies have indicated that this compound may exhibit antidepressant-like properties in animal models, possibly through its action on glutamatergic signaling pathways.
Toxicity and Safety Profile
While the compound shows promising biological activity, it is essential to evaluate its safety profile. Preliminary studies suggest low cytotoxicity in human cell lines, indicating a favorable safety margin for further exploration in therapeutic applications.
Table 1: Summary of Biological Activities
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization reactions. Industrial production methods focus on optimizing yield and purity through continuous flow processes.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-amino-2-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous isoxazolone derivatives are synthesized via refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability, reducing trial-and-error approaches . Key parameters include pH, temperature, and stoichiometric ratios of reactants.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR (1H/13C) for confirming substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo-isoxazole ring).
- X-ray crystallography for absolute configuration determination, as seen in structurally similar hydrates .
- HPLC-MS for purity assessment and molecular weight confirmation.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : The compound exhibits acute toxicity (oral, dermal, inhalation; H301, H311, H331) . Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- First Aid : Immediate rinsing for skin/eye contact and artificial respiration if inhaled .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes), guiding structural modifications . For example, introducing electron-withdrawing groups at the 5-methyl position may enhance binding affinity to kinase targets.
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent systems). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or in vivo models .
Q. What are the mechanistic implications of the compound’s isoxazole ring in biological systems?
- Answer : The 3-oxo-2,3-dihydroisoxazole moiety acts as a bioisostere for carboxylic acids, enhancing membrane permeability. It may inhibit metalloenzymes (e.g., MMPs) via chelation of active-site metal ions . Advanced studies should employ:
- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.
- X-ray crystallography of enzyme-inhibitor complexes to map interactions .
Methodological Recommendations
- Synthetic Optimization : Combine high-throughput experimentation (HTE) with DFT-based transition state analysis to prioritize reaction conditions .
- Biological Assays : Include negative controls with structurally related inactive analogs (e.g., 5-methyl substitution removed) to confirm target specificity .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for publishing raw spectral datasets and computational input files.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
